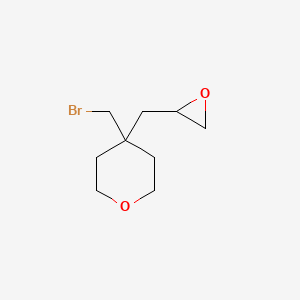
4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is an organic compound that features both a bromomethyl group and an oxirane (epoxide) ring. This compound is of interest due to its potential reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (mCPBA).
Introduction of the bromomethyl group: This step might involve the bromination of a suitable precursor using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products.
Common Reagents and Conditions
Nucleophiles: Examples include hydroxide ions, alkoxides, and amines.
Conditions: Reactions are typically carried out in polar solvents like water or alcohols, often under mild heating.
Major Products
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.
Ring-Opened Products: These can include diols or other functionalized compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The reactive groups can be used to attach the compound to biomolecules for various applications.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Polymer Chemistry: The compound can be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane would depend on the specific reactions it undergoes. Generally, the bromomethyl group can participate in nucleophilic substitution reactions, while the oxirane ring can undergo ring-opening reactions. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(oxiran-2-ylmethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-4-(oxiran-2-ylmethyl)oxane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Properties
IUPAC Name |
4-(bromomethyl)-4-(oxiran-2-ylmethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCIFDAFSQKOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
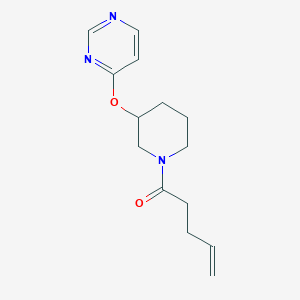
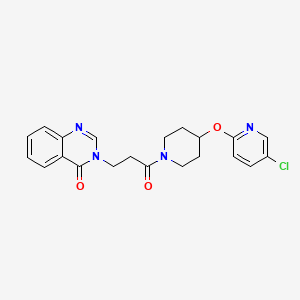
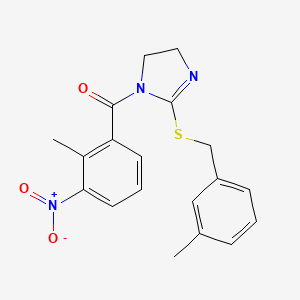
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
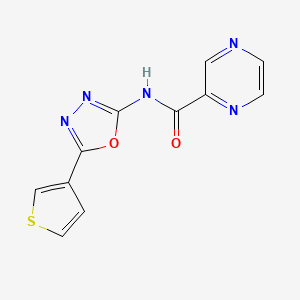
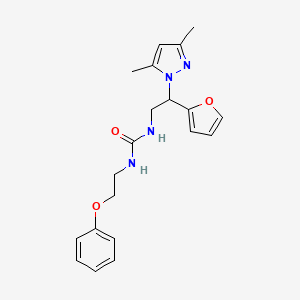
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
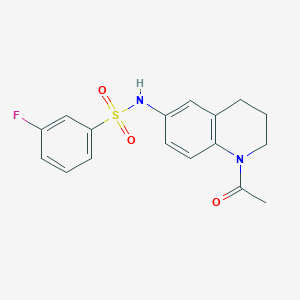
![N-(4-bromophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2394519.png)
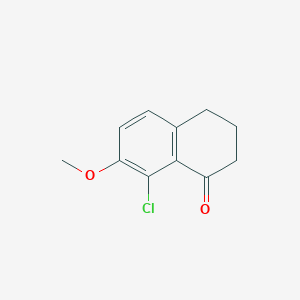
![2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2394521.png)

